2-Chloroquinoline-6-carboxamide
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Overview
Description
2-Chloroquinoline-6-carboxamide is a quinoline derivative known for its significant biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-6-carboxamide typically involves the reaction of 2-chloroquinoline-6-carboxylic acid with various amine derivatives. This reaction is often carried out in the presence of a base such as triethylamine (TEA) and a coupling agent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) at room temperature .
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with different nucleophiles, such as phenylacetylene, under palladium-catalyzed conditions.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring system, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Palladium chloride (PdCl₂), triethylamine, and triphenylphosphine in acetonitrile at 80°C under an inert atmosphere.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired product.
Major Products Formed:
Substitution Reactions: 2-(Phenylethynyl)quinoline-3-carbaldehydes.
Oxidation and Reduction Reactions: Different quinoline derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Exhibits significant antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in treating diseases such as malaria and cancer.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 2-Chloroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Chloroquinoline-6-carboxamide can be compared with other quinoline derivatives:
Properties
Molecular Formula |
C10H7ClN2O |
---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-chloroquinoline-6-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-9-4-2-6-5-7(10(12)14)1-3-8(6)13-9/h1-5H,(H2,12,14) |
InChI Key |
QXZZZTIRRRKIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)N |
Origin of Product |
United States |
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